molecular formula C24H25N3O3 B2720861 N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871552-83-9

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2720861
CAS No.: 871552-83-9
M. Wt: 403.482
InChI Key: YIRNOXIBKVUDLY-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include benzimidazole N-oxides and furan-2,3-diones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-9-11-19(12-10-18)29-17-5-15-27-21-7-3-2-6-20(21)26-23(27)13-14-25-24(28)22-8-4-16-30-22/h2-4,6-12,16H,5,13-15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRNOXIBKVUDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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